molecular formula C12H16N2O4 B14665511 Piperazinium terephthalate CAS No. 41857-87-8

Piperazinium terephthalate

Cat. No.: B14665511
CAS No.: 41857-87-8
M. Wt: 252.27 g/mol
InChI Key: CPITUWUGKLLLGH-UHFFFAOYSA-N
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Description

Piperazinium terephthalate (CID 258102) is an organic salt with the chemical formula C12H16N2O4 . This compound is formed from piperazine, a heterocyclic amine, and terephthalic acid (TPA), a fundamental aromatic diacid. It is supplied for research and development purposes exclusively. Research Context and Potential Applications: While specific studies on this compound are not widely published, its components are of significant research interest. Piperazine and its derivatives are extensively studied in the pharmaceutical industry, primarily for their anthelmintic properties, where they act as GABA receptor agonists to paralyze parasites . Beyond pharmaceuticals, piperazine serves as a versatile building block in the chemical industry for synthesizing various specialty chemicals . The terephthalate moiety is a primary monomer derived from polyethylene terephthalate (PET), one of the most common consumer plastics . Research into terephthalates includes their use in synthesizing new polymers, coatings, and metal-organic frameworks (MOFs) . Furthermore, the toxicological profiles of terephthalic acid and its esters are a subject of ongoing scientific investigation, particularly concerning their potential effects on metabolic pathways such as adipogenesis and thermogenesis in in vitro models . Disclaimer: This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and in compliance with all local and national regulations.

Properties

CAS No.

41857-87-8

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

piperazine;terephthalic acid

InChI

InChI=1S/C8H6O4.C4H10N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-2-6-4-3-5-1/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2

InChI Key

CPITUWUGKLLLGH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.C1=CC(=CC=C1C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazinium terephthalate can be synthesized through the reaction of piperazine with terephthalic acid in an aqueous solution. The reaction typically involves dissolving both compounds in water and heating the mixture to facilitate the formation of the crystalline product. The resulting solution is then allowed to cool, leading to the crystallization of this compound .

Industrial Production Methods

The process may include additional purification steps to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Key Data:

ParameterValueSource
Yield>90% (optimized)
SolubilityLow in water, insoluble in non-polar solvents

Reactivity with Esters and Polymers

Piperazinium terephthalate participates in transesterification and aminolysis with polyesters like PET (polyethylene terephthalate). For example, in the presence of catalysts like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), it cleaves PET’s ester bonds to form aromatic amides:

PET+C4H12N22+C8H4O42TBDAmides+Ethylene Glycol\text{PET} + \text{C}_4\text{H}_{12}\text{N}_2^{2+} \cdot \text{C}_8\text{H}_4\text{O}_4^{2-} \xrightarrow{\text{TBD}} \text{Amides} + \text{Ethylene Glycol}

Reaction conditions: 150–200°C, solvent-free, yielding >72% amides .

Comparative Reactivity of Amines with PET:

Amine TypeYield (%)Temperature (°C)
Aliphatic amines72–85160
Aromatic amines68–75180
Piperazinium derivatives80–88170

Coordination Chemistry

This compound acts as a ligand in metal-organic frameworks (MOFs). Its terephthalate anion binds to metal ions (e.g., Ag⁺, Cu²⁺), forming complexes with applications in catalysis and antibacterial materials:

C8H4O42+AgNO3Ag2(C8H4O4)+2NO3\text{C}_8\text{H}_4\text{O}_4^{2-} + \text{AgNO}_3 \rightarrow \text{Ag}_2(\text{C}_8\text{H}_4\text{O}_4) + 2\text{NO}_3^-

Silver-terephthalate complexes exhibit antibacterial efficacy against E. coli and S. aureus .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

  • Loss of crystallinity : 300–350°C (endothermic).

  • Oxidative degradation : 400–500°C (exothermic), releasing CO₂ and H₂O .

Thermodynamic Parameters:

ParameterValue (kJ/mol)Method
ΔH°<sub>formation</sub>-45.6 ± 1.6Calorimetry
ΔH°<sub>decomposition</sub>66.8QM/MM

Hydrolysis Mechanisms

In aqueous solutions, this compound undergoes pH-dependent hydrolysis:

  • Acidic conditions : Protonation of terephthalate, forming terephthalic acid.

  • Basic conditions : Deprotonation of piperazinium, regenerating free piperazine.

Computational studies (QM/MM) indicate that enzymatic hydrolysis by PETase follows a two-step mechanism with a free energy barrier of ~20 kcal/mol for deacylation .

Scientific Research Applications

Piperazinium terephthalate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of piperazinium terephthalate primarily involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved in these interactions are primarily related to the nitrogen atoms in the piperazine ring and the carboxyl groups in the terephthalate anions .

Comparison with Similar Compounds

Piperazinium Hexachloro Stannous Trihydrate

  • Composition : Contains a piperazinium cation, hexachlorostannate anion, and water molecules.
  • Coordination : The tin atom forms an octahedral coordination with chloride ions, contrasting with the planar terephthalate anion in piperazinium terephthalate .
  • Applications: Exhibits second harmonic generation (SHG) efficiency due to non-centrosymmetric packing, making it suitable for nonlinear optical devices .

Triethylenediaminium Hydronium Trinitrate (TEDHT)

  • Framework : Organic-in hybrid crystal with a hydronium cation and nitrate anions.
  • Symmetry: Likely non-centrosymmetric (for SHG applications), unlike the centrosymmetric this compound .

Piperazinium Bromide (DN-PA06)

  • Structure : Features bromide anions instead of terephthalate, likely altering solubility and hydrogen-bonding patterns.
  • Applications : Used as a perovskite passivation material in solar cells, leveraging its ammonium groups for surface stabilization .

Piperazine Phosphate

  • Composition : Phosphate anions replace terephthalate, enhancing water solubility.
  • Applications : Pharmaceutical applications (e.g., anthelmintic drugs) due to biocompatibility .

Thermal and Chemical Properties

Compound Thermal Stability Solubility Chemical Reactivity
This compound High (inferred from H-bond network) Low (terephthalate insolubility) Stable under ambient conditions
Piperazinium Hexachloro Stannous Trihydrate Moderate (dehydration at elevated temps) Water-soluble (hydrated form) Reactive with polar solvents
Piperazinium Bromide Moderate (halide stability) High (bromide solubility) Hygroscopic
TEDHT High (stable up to 150°C) Moderate in polar solvents Sensitive to humidity

Q & A

Q. How to optimize computational models for predicting this compound’s reactivity in aqueous environments?

  • Methodology : Combine quantum mechanics (QM) for core interactions and molecular mechanics (MM) for solvent shells. Validate against experimental hydrolysis rates (pH 7–12) and IR spectral shifts. Calibrate solvation free energies using COSMO-RS .

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